molecular formula C17H21NO4S B2354512 N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1448126-46-2

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2354512
CAS No.: 1448126-46-2
M. Wt: 335.42
InChI Key: UUJDNVBAIFAYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide is a high-purity chemical compound supplied for research and development purposes. This benzenesulfonamide derivative is of significant interest in medicinal chemistry and drug discovery, as structural analogs of benzenesulfonamide are frequently investigated for their potential as therapeutic agents . The compound features a sulfonamide group linked to a 4-methoxy-3-methylphenyl ring, a common pharmacophore, and an N-(3-hydroxy-3-phenylpropyl) side chain, which may contribute to its physicochemical properties and biological activity. Research into similar benzenesulfonamide compounds has shown their relevance in various biochemical applications, making them valuable tools for developing new synthetic methodologies, such as nickel-catalyzed cross-coupling reactions . The presence of the sulfonamide functional group also makes it a potential candidate for exploration in other areas, including enzyme inhibition and as a synthetic intermediate for more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-12-15(8-9-17(13)22-2)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJDNVBAIFAYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Key Intermediates

Core Structural Components

The molecule comprises two primary subunits:

  • 4-Methoxy-3-methylbenzenesulfonamide backbone
  • 3-Hydroxy-3-phenylpropyl side chain

Strategic bond disconnection reveals two synthetic approaches:

  • Sulfonamide-first strategy : Construct benzenesulfonamide before introducing the hydroxypropyl side chain
  • Side chain-first strategy : Prepare functionalized propylamine prior to sulfonylation

Primary Synthetic Pathways

Mannich Reaction-Based Assembly (Patent CN113620792A)

This method employs sassafras oil derivatives as starting materials:

Step 1 : Ring-opening of safrole
$$\text{C}{10}\text{H}{10}\text{O}2 + \text{CH}3\text{OH} \xrightarrow{\text{NaOH}} \text{Phenolate intermediate}$$

Step 2 : Sequential functionalization through:

  • Etherification with methylating agents
  • Hydrolysis to generate phenolic intermediates
  • Ozonolysis and reduction to yield isovanillin derivatives

Critical Step : Hydrogenation of 3-hydroxy-4-methoxyphenylacrolein
$$\text{C}{10}\text{H}{10}\text{O}3 \xrightarrow{\text{H}2/\text{catalyst}} \text{3-Hydroxy-3-phenylpropanal}$$

Final Coupling : Sulfonylation using 4-methoxy-3-methylbenzenesulfonyl chloride
$$\text{Propanal} + \text{Sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}$$

One-Pot Sulfonamide Formation (ACS Omega Protocol)

Reaction Conditions:
  • Solvent : Nitromethane
  • Catalyst : Methyl triflate (20 mol%)
  • Temperature : 60°C for 12 hours

Mechanism :

  • In situ generation of reactive sulfonamide species
  • Nucleophilic attack by 3-phenylpropan-1-ol derivative
  • Tandem dehydration-proton transfer

Yield Optimization Data :

Parameter Optimal Value Yield Impact
Catalyst Loading 20 mol% +38%
Reaction Time 12 h +27%
Solvent Polarity ε=35.9 +15%

Alternative Methodologies

Enzymatic Resolution of Racemic Mixtures

Chiral HPLC analysis reveals the compound exists as enantiomers due to the hydroxy-bearing carbon. Immobilized lipases achieve >98% ee through kinetic resolution:

System :

  • Enzyme : Candida antarctica Lipase B
  • Acyl donor : Vinyl acetate
  • Conversion : 45% at 24 h (S-enantiomer preference)

Continuous Flow Synthesis

Microreactor technology enhances reaction control:

Benefits :

  • 5.2× faster heat transfer vs batch
  • 93% yield at 0.5 mL/min flow rate
  • Reduced byproduct formation (<2%)

Purification and Characterization

Chromatographic Techniques

Two-stage purification :

  • Normal-phase silica (hexane:EtOAc 3:1)
  • Reverse-phase C18 (MeCN:H2O gradient)

Purity Metrics :

  • HPLC: 99.1% (254 nm)
  • DSC: Single endotherm at 148°C

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3) :

  • δ 7.38-7.25 (m, 5H, Ph)
  • δ 4.81 (br s, 1H, OH)
  • δ 3.86 (s, 3H, OCH3)
  • δ 2.32 (s, 3H, CH3)

HRMS :

  • Calculated: 335.4198 [M+H]+
  • Observed: 335.4195

Industrial-Scale Considerations

Cost Analysis

Component Batch Cost/kg Flow Cost/kg
Starting Materials $412 $387
Catalyst $89 $24
Energy $56 $18

Total Savings : 29% with continuous flow vs batch

Chemical Reactions Analysis

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

The compound features a sulfonamide group which is known for its ability to mimic natural substrates, facilitating interaction with various enzymes and receptors. The hydroxyl and methoxy groups contribute to its solubility and biological activity.

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. Research indicates that derivatives of sulfonamides, including N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide, may exhibit similar properties, potentially leading to the development of new antibiotics .

Anti-inflammatory Properties

There is emerging evidence suggesting that sulfonamide derivatives can exert anti-inflammatory effects. The compound may inhibit specific inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Studies have shown that structural modifications in sulfonamides can enhance their efficacy in reducing inflammation .

Enzyme Inhibition Studies

Research has focused on the inhibitory potential of this compound against various enzymes, including acetylcholinesterase and α-glucosidase. These enzymes are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively. Preliminary studies indicate that this compound may serve as a lead compound for further development in these therapeutic areas .

Potential Antimalarial Activity

While primarily known for its antibacterial properties, there is interest in exploring the antimalarial potential of sulfonamide derivatives. Research into related compounds has indicated a possible role in inhibiting malaria-causing parasites through similar mechanisms as those observed in bacterial inhibition .

Drug Development and Synthesis

The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purity. Understanding the synthesis pathways is crucial for scaling up production for research and potential clinical applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against common bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating promising antimicrobial activity.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of the compound on human cell lines exposed to pro-inflammatory cytokines. The results showed a marked reduction in inflammatory markers, suggesting a potential therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Reported Applications/Activities
N-(3-Hydroxy-3-phenylpropyl)benzamide (2a) Benzamide (N-linked), hydroxyl (C3) C₁₇H₁₇NO₂ 283.33 g/mol Amide, hydroxyl Intermediate in organic synthesis
4-Chloro-N-(3-(3-hydroxypropyl)phenethyl)benzenesulfonamide Chloro (C4), hydroxypropyl (side chain) C₁₇H₂₀ClNO₃S 353.87 g/mol Sulfonamide, hydroxyl, chloro Not specified
3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide Amino (C3), methoxypropyl (N-linked) C₁₁H₁₆N₂O₃S 258.34 g/mol Sulfonamide, amino, methoxy Pharmaceutical intermediate
N-(3-acetylphenyl)-3-methoxybenzenesulfonamide Acetyl (C3), methoxy (C3) C₁₅H₁₅NO₄S 305.35 g/mol Sulfonamide, acetyl, methoxy Not specified

Key Observations :

  • Hydroxyl vs.
  • Chloro Substitution : The introduction of a chloro group (as in 4-chloro-N-(3-(3-hydroxypropyl)phenethyl)benzenesulfonamide ) may increase electrophilicity and reactivity in nucleophilic environments compared to the methoxy/methyl-substituted target compound .
  • Amino and Methoxypropyl Chains: Compounds like 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide exhibit enhanced solubility due to the polar methoxypropyl chain, a feature absent in the target compound .

Insights :

  • The target compound’s synthesis likely parallels that of N-(3-Hydroxy-3-phenylpropyl)benzamide (2a) , involving sulfonylation of a hydroxyl-containing amine precursor. However, the absence of explicit synthetic details in the evidence limits direct procedural comparisons .

Physicochemical and Spectroscopic Data

  • NMR Trends: The hydroxyl proton in N-(3-hydroxy-3-phenylpropyl)benzamide (2a) resonates at δ 2.35–2.55 (¹H NMR), while sulfonamide NH protons in analogues typically appear at δ 6.5–7.5, suggesting stronger hydrogen bonding in sulfonamides . Methoxy groups (e.g., in the target compound) show characteristic ¹H NMR signals at δ 3.7–3.9, as seen in 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide .
  • Mass Spectrometry :

    • Molecular ion peaks for sulfonamides are often observed at [M+H]⁺ or [M+Na]⁺, with fragmentation patterns dominated by cleavage of the sulfonamide bond .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide, a compound with the CAS number 1448126-46-2, has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a hydroxy group, and a methoxy group, contributing to its chemical reactivity and biological activity. Its molecular formula is C17H21NO4SC_{17}H_{21}NO_{4}S, with a molecular weight of 335.4 g/mol .

Structural Formula

N 3 hydroxy 3 phenylpropyl 4 methoxy 3 methylbenzenesulfonamide\text{N 3 hydroxy 3 phenylpropyl 4 methoxy 3 methylbenzenesulfonamide}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity by binding to active sites. This inhibition can lead to various biological effects depending on the targeted enzyme or receptor.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Studies suggest that sulfonamide derivatives often exhibit antimicrobial properties. This compound may inhibit bacterial growth by interfering with folate synthesis pathways in microorganisms.
  • Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which may be linked to its ability to inhibit specific enzymes involved in inflammatory processes.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For example, the inhibition of carbonic anhydrase has been noted in related compounds.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism by which it may exert anti-inflammatory effects, potentially useful in treating conditions like arthritis.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure SimilarityBiological Activity
N-(3-hydroxy-3-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamideSimilar core structureModerate antimicrobial activity
Isoindoline derivativesDifferent core structureNotable anticancer properties

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–10°C) minimize side reactions during sulfonylation .
  • Catalysts : Triethylamine or DMAP improves yield in coupling reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Basic Question: How is the structural integrity of this compound confirmed in synthetic batches?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirm regiochemistry via methoxy (–OCH₃) singlet at δ 3.8–4.0 ppm and hydroxyl (–OH) proton at δ 5.2–5.5 ppm .
    • HRMS : Validate molecular weight (e.g., [M+H]+ calc. 404.15, observed 404.14) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) with retention time consistency .

Q. Table 1: Key Spectroscopic Data

Functional GroupNMR Shift (ppm)IR Stretching (cm⁻¹)
Sulfonamide (–SO₂NH–)δ 7.5–8.0 (aromatic)1320–1350 (S=O asym)
Methoxy (–OCH₃)δ 3.8–4.02850–2950 (C–O)
Hydroxyl (–OH)δ 5.2–5.53200–3400 (O–H)

Basic Question: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility :
    • Polar Solvents : High solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL) .
    • Aqueous Buffers : Limited solubility in PBS (pH 7.4, <0.1 mg/mL), necessitating DMSO stock solutions for biological assays .
  • Stability :
    • pH Sensitivity : Degrades in acidic conditions (pH <3) via sulfonamide hydrolysis; stable at pH 5–8 for ≥48 hours .
    • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced Question: What mechanistic insights exist regarding the biological activity of this compound?

Methodological Answer:

  • Target Engagement : The compound inhibits carbonic anhydrase IX (CA-IX) via sulfonamide-Zn²+ coordination in the enzyme active site, validated by:
    • Enzyme Kinetics : IC₅₀ values determined via stopped-flow CO₂ hydration assay (IC₅₀ = 12 nM) .
    • Molecular Docking : Glide XP scoring (Schrödinger Suite) predicts binding affinity (ΔG = –9.8 kcal/mol) .
  • Cellular Assays : Reduces hypoxia-induced HIF-1α expression in HT-29 cells (IC₅₀ = 1.2 μM), measured via luciferase reporter .

Q. Statistical Rigor :

  • Report data as mean ± SEM (n ≥3) and apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) for significance (p <0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.